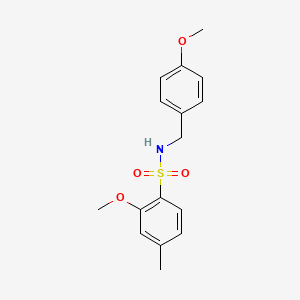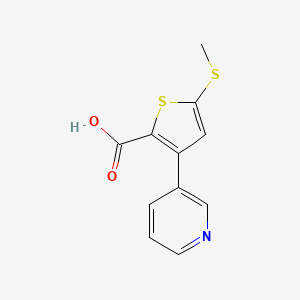![molecular formula C17H13ClN2O2 B13372060 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B13372060.png)
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenyl group at the 3rd position, and a vinyl group at the 2nd position of the quinoxalinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxalinone and 4-methoxybenzaldehyde.
Condensation Reaction: The 6-chloroquinoxalinone is subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol.
Vinylation: The resulting intermediate undergoes a vinylation reaction using a vinylating agent such as vinyl bromide or vinyl magnesium bromide. This step is typically performed under reflux conditions in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxalinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-2(1H)-quinoxalinone.
Substitution: 6-amino-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone.
科学研究应用
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
- 6-chloro-3-[2-(4-hydroxyphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-methylphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-nitrophenyl)vinyl]-2(1H)-quinoxalinone
Uniqueness
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC 名称 |
6-chloro-3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-13-6-2-11(3-7-13)4-8-15-17(21)20-14-9-5-12(18)10-16(14)19-15/h2-10H,1H3,(H,20,21)/b8-4+ |
InChI 键 |
OBQZOZNSFRLQAY-XBXARRHUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)NC2=O |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC(=C3)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)
![6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372002.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372016.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13372019.png)
![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
![3-(4-chlorophenyl)-N-{3-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13372027.png)
![3-Cyclohexyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372030.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372037.png)
![7-bromo-2-(4-ethylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13372047.png)
![6-(3-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372049.png)
![1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one](/img/structure/B13372053.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
